molecular formula C15H18N2O2S B11117196 2,4,5-trimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide

2,4,5-trimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B11117196
M. Wt: 290.4 g/mol
InChI Key: IBNJCJUDFNYIDJ-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyl-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

2,4,5-Trimethylbenzenesulfonyl chloride+5-Methyl-2-aminopyridine2,4,5-Trimethyl-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide+HCl\text{2,4,5-Trimethylbenzenesulfonyl chloride} + \text{5-Methyl-2-aminopyridine} \rightarrow \text{2,4,5-Trimethyl-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide} + \text{HCl} 2,4,5-Trimethylbenzenesulfonyl chloride+5-Methyl-2-aminopyridine→2,4,5-Trimethyl-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Acid-Base Reactions: Bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides, while oxidation can yield sulfonic acids.

Scientific Research Applications

2,4,5-Trimethyl-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of bacteria or viruses. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trimethyl-N-(5-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both trimethylbenzene and methylpyridine groups

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2,4,5-trimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H18N2O2S/c1-10-5-6-15(16-9-10)17-20(18,19)14-8-12(3)11(2)7-13(14)4/h5-9H,1-4H3,(H,16,17)

InChI Key

IBNJCJUDFNYIDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C

Origin of Product

United States

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